Geranylacetone (6,10-Dimethyl-5,9-undecadien-2-one) is an acyclic terpenoid ketone valued primarily as a critical intermediate in the large-scale industrial synthesis of essential compounds such as Vitamin E, Vitamin K1, and other terpenoids like squalene. Its specific (E)-isomer geometry at the C5-C6 double bond is a key structural feature that dictates its utility and reactivity in carbon chain extension reactions. Beyond its role as a synthetic precursor, Geranylacetone is also utilized as a fragrance component in floral compositions and serves as a biologically active semiochemical in various plant-insect interactions.
Substituting Geranylacetone with its (Z)-isomer, nerylacetone, or with related acyclic ketones like pseudoionone can lead to significant failures in process efficiency and final product specificity. The (E)-geometry of Geranylacetone is often essential for achieving the correct stereochemistry and high yields in downstream applications, particularly in multi-step syntheses like that of isophytol (a Vitamin E precursor). In biological applications, such as insect lures, the specific recognition by receptor proteins means that even minor amounts of the incorrect isomer can drastically reduce or eliminate the desired activity. Using more reactive or unstable precursors like citral introduces different reaction pathways and potential for unwanted side products, making Geranylacetone the more reliable and direct choice for specific C13 ketone reactions.
Geranylacetone is a key intermediate in the established industrial synthesis of isophytol, the C20 side-chain required for manufacturing synthetic Vitamin E. The total synthesis route proceeds through key intermediates including linalool to Geranylacetone, and then to farnesylacetone, before ultimately yielding isophytol. This pathway is a cornerstone of large-scale Vitamin E production by major manufacturers. Alternative routes, such as those starting from pseudoionone, also exist but involve a different sequence of chemical transformations to arrive at the same critical isophytol intermediate. The selection of Geranylacetone provides a direct and well-documented entry point into this vital synthesis chain.
| Evidence Dimension | Role in established industrial synthesis pathway |
| Target Compound Data | Established key intermediate in the total synthesis of Isophytol, the precursor to the Vitamin E side-chain. |
| Comparator Or Baseline | Pseudoionone (another C13 ketone used in an alternative 7-step synthesis route to Isophytol). |
| Quantified Difference | Not a direct yield comparison, but a difference in established synthesis logistics. Geranylacetone is part of a primary, widely-used industrial route. |
| Conditions | Large-scale industrial synthesis of Vitamin E. |
For manufacturers of Vitamin E or related isoprenoids, procuring Geranylacetone aligns with established, high-volume production pathways, ensuring process compatibility and supply chain stability.
In enzymatic cyclizations using an engineered squalene-hopene cyclase (AciSHC), the geometric isomers of Geranylacetone yield completely different products. The (E)-isomer (Geranylacetone) is converted into an (S,S)-bicyclic ether with >95% enantiomeric excess (ee). In stark contrast, the (Z)-isomer (Nerylacetone) is converted into (R)-γ-dihydroionone with >99% ee. This demonstrates that the isomers are not interchangeable and are processed with high fidelity by the enzyme's active site, leading to stereochemically distinct outcomes.
| Evidence Dimension | Enzymatic reaction product |
| Target Compound Data | Forms (S,S)-bicyclic ether (>95% ee) |
| Comparator Or Baseline | Nerylacetone ((Z)-isomer) forms (R)-γ-dihydroionone (>99% ee) |
| Quantified Difference | 100% product divergence based on starting isomer geometry. |
| Conditions | Whole-cell biotransformation using engineered AciSHC enzyme. |
This provides definitive evidence of non-interchangeability for buyers in biocatalysis and chiral synthesis, where isomeric purity is essential to obtain the desired product and avoid complex purification challenges.
A patented method for synthesizing squalene utilizes a Wittig-Horner reaction with Geranylacetone as a key raw material. The process is noted for its high overall yield and high trans-selectivity of the newly formed double bond. Crucially, this synthesis route avoids raw materials that are prone to polymerization, which greatly enhances industrial safety compared to other methods. While a direct quantitative yield comparison to another ketone is not provided, the patent highlights Geranylacetone's compatibility with a safer, high-yield industrial process, a key procurement consideration.
| Evidence Dimension | Process suitability and safety |
| Target Compound Data | Enables a high-yield, high-selectivity squalene synthesis route that avoids polymerization-prone materials. |
| Comparator Or Baseline | Conventional synthetic routes requiring operations at extremely low temperatures or with explosion risks. |
| Quantified Difference | Qualitatively described as having 'high overall yield' and 'greatly enhanced safety'. |
| Conditions | Industrial synthesis of squalene via Wittig-Horner reaction. |
For buyers producing squalene or related polyisoprenoids, selecting Geranylacetone enables the use of a synthesis route with significant process safety and efficiency advantages over alternative methods.
Geranylacetone possesses a characteristic fresh, green, floral odor, often described as rosy or magnolia-like. This profile is distinct from its structural analog pseudoionone, which is described as having a balsamic and floral odor. In perfumery, Geranylacetone is specifically used in rose compositions and to add a refreshing, natural character to floral and fruity blends. In contrast, the use of pseudoionone as a fragrance ingredient is restricted by IFRA to a maximum level of 2% as an impurity in ionones, making Geranylacetone the appropriate choice for direct formulation.
| Evidence Dimension | Odor profile and use level |
| Target Compound Data | Fresh, green, rosy/magnolia-like odor; used directly in fragrance concentrates. |
| Comparator Or Baseline | Pseudoionone: Balsamic, floral odor; use is restricted by IFRA. |
| Quantified Difference | Qualitative difference in scent profile and significant quantitative difference in permissible use levels in final fragrance products. |
| Conditions | Perfumery and fragrance formulation. |
This directly impacts procurement for fragrance applications; buyers requiring a specific green-rose note and broad formulation freedom should select Geranylacetone over the restricted and differently-scented pseudoionone.
As a well-established intermediate in the synthesis of isophytol, Geranylacetone is the material of choice for chemical manufacturers engaged in the multi-ton production of Vitamin E and Vitamin K1, where consistency, purity, and compatibility with existing process infrastructure are paramount.
For research and process development focused on enzymatic transformations, the distinct reactivity of the (E)-isomer makes Geranylacetone essential. It enables the targeted synthesis of specific chiral products, such as bicyclic ethers, that cannot be obtained from its (Z)-isomer, nerylacetone, under identical biocatalytic conditions.
In the development of species-specific insect attractants or deterrents, the defined geometry of Geranylacetone is critical. Its use ensures that the active signal molecule is present without contamination from isomers that could inhibit or alter the biological response, leading to more effective and reliable pest management or monitoring tools.
Geranylacetone is specified for fragrance formulations requiring a distinct fresh, green, and rosy-magnolia character. Unlike substitutes such as pseudoionone, it is not restricted by IFRA standards for direct use, allowing formulators greater flexibility in creating perfumes, cosmetics, and household products.
Irritant;Environmental Hazard